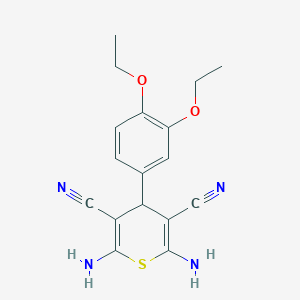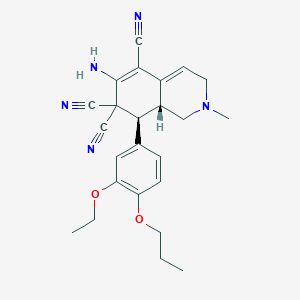![molecular formula C21H15FN2O2S B459310 6-(4-FLUOROPHENYL)-2-(4-METHOXYBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B459310.png)
6-(4-FLUOROPHENYL)-2-(4-METHOXYBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is fused with a fluorophenyl and a methoxyphenyl group, making it a unique molecule with significant research interest.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core, which can be achieved through the cyclization of appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides . The reaction conditions often involve heating with formic acid or other cyclization agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently .
化学反应分析
Types of Reactions: 3-Amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:
- Oxidation : This reaction can introduce additional functional groups or modify existing ones.
- Reduction : This reaction can be used to reduce specific functional groups within the molecule.
- Substitution : This reaction involves replacing one functional group with another, often using reagents like halides or nucleophiles .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
科学研究应用
3-Amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-ylmethanone has several scientific research applications:
- Chemistry : It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology : The compound is investigated for its potential antimicrobial and anticancer properties .
- Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer .
- Industry : It is used in the development of new materials and chemical processes .
作用机制
The mechanism of action of 3-Amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds:
- 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
Uniqueness: The uniqueness of 3-Amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C21H15FN2O2S |
|---|---|
分子量 |
378.4g/mol |
IUPAC 名称 |
[3-amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H15FN2O2S/c1-26-15-8-4-13(5-9-15)19(25)20-18(23)16-10-11-17(24-21(16)27-20)12-2-6-14(22)7-3-12/h2-11H,23H2,1H3 |
InChI 键 |
JVHWJZBFYCIMAN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)F)N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B459228.png)
![2-{[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B459229.png)
![6-Amino-4-(4-butoxy-3-methoxyphenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459233.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B459234.png)

![6-Amino-4-(4-isopropoxyphenyl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459238.png)
![2-amino-4-(3-ethoxy-4-propoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B459239.png)


![6-Amino-4-(3-ethoxy-4-isopropoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459245.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459246.png)
![Ethyl 2-amino-3-cyano-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,4'-piperidine]-1'-carboxylate](/img/structure/B459247.png)
![2-amino-3-cyano-1'-ethoxycarbonyl-5-oxo-5,6,7,8-tetrahydrospiro[4H-chromene-4,4'-piperidine]](/img/structure/B459249.png)
![2-amino-3-cyano-7,7-dimethyl-1'-acetyl-5-oxo-5,6,7,8-tetrahydrospiro[4H-chromene-4,4'-piperidine]](/img/structure/B459250.png)
